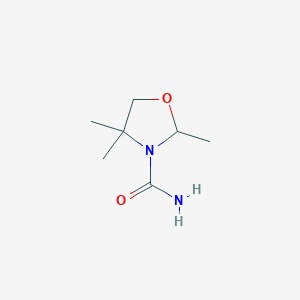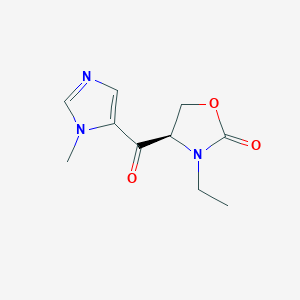![molecular formula C8H6BrNOS B12871416 2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
2-Bromo-6-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNOS It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)benzo[d]oxazole typically involves the bromination of 6-(methylthio)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of 2-substituted derivatives such as 2-amino-6-(methylthio)benzo[d]oxazole.
Oxidation: Formation of 2-Bromo-6-(methylsulfinyl)benzo[d]oxazole or 2-Bromo-6-(methylsulfonyl)benzo[d]oxazole.
Reduction: Formation of 6-(methylthio)benzo[d]oxazole or this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Bromo-6-(methylthio)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methylthio group can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio-1,3-benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,3-benzoxazole: Lacks the methylthio group, affecting its overall chemical reactivity and biological activity.
6-Methylthio-1,3-benzoxazole:
Uniqueness
2-Bromo-6-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-bromo-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
Clé InChI |
OEVNQFIGPWDUBX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)


![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)





![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

